molecular formula C15H21NO3 B3826025 l-Phenylalanine, N-pivaloyl-, methyl ester

l-Phenylalanine, N-pivaloyl-, methyl ester

Cat. No.: B3826025
M. Wt: 263.33 g/mol
InChI Key: HKQYJNOOHJMWEY-UHFFFAOYSA-N
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Description

l-Phenylalanine, N-pivaloyl-, methyl ester: is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.3321 . It is a derivative of l-Phenylalanine, an essential amino acid, and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Phenylalanine, N-pivaloyl-, methyl ester typically involves the esterification of l-Phenylalanine with pivaloyl chloride and methanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is obtained in good yields.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions: l-Phenylalanine, N-pivaloyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of l-Phenylalanine, N-pivaloyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include the inhibition of enzyme activity, alteration of protein synthesis, and modulation of metabolic processes .

Comparison with Similar Compounds

Comparison: l-Phenylalanine, N-pivaloyl-, methyl ester is unique due to the presence of the pivaloyl group, which imparts specific chemical properties such as increased stability and resistance to hydrolysis. This makes it more suitable for certain applications compared to its analogs. The pivaloyl group also enhances the compound’s lipophilicity, making it more effective in crossing biological membranes .

Properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQYJNOOHJMWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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